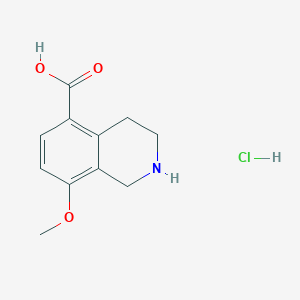

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-10-3-2-8(11(13)14)7-4-5-12-6-9(7)10;/h2-3,12H,4-6H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPQWJALBNLRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CNCCC2=C(C=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride typically involves multiple steps, starting from simple precursors. One common approach is the Biltz synthesis, which involves the cyclization of a suitable amino acid derivative followed by methoxylation and hydrochloride formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Pictet–Spengler Cyclization

This reaction is widely used to construct the THIQ core. In one protocol :

-

Step 1 : Condensation of 2-(3,4-dimethoxyphenyl)ethylamine (25) with an aldehyde/ketone forms an imine intermediate.

-

Step 2 : Cyclization under acidic conditions (e.g., BF₃·OEt₂) yields the THIQ scaffold.

-

Example : Synthesis of laudanosine (29) and xylopinine (30) via intermediates 26–28 .

Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

A two-step synthesis combining Petasis and Pomeranz–Fritsch–Bobbitt methods achieves enantioselective THIQ formation :

-

Petasis Reaction : Reacting 2,2-diethoxyethylamine with 3,4-dimethoxyphenylboronic acid and glyoxylic acid yields N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one.

-

Cyclization : Acid-mediated cyclization forms the THIQ core with 70–80% yields .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification for protection or derivatization:

-

Methyl ester formation : Treatment with SOCl₂/MeOH converts the acid to its methyl ester .

-

Hydrolysis : Basic or acidic hydrolysis regenerates the carboxylic acid .

Reductive Amination

The secondary amine participates in reductive amination:

-

Example : Reaction with ketones (e.g., acetophenone) in the presence of NaBH₃CN yields N-alkylated derivatives with >90% conversion .

Asymmetric Transfer Hydrogenation (ATH)

Chiral catalysts like (R,R)-RuTsDPEN (69) enable enantioselective reductions :

-

Substrate : Isoquinoline moiety 68 .

-

Conditions : HCO₂H/Et₃N, 40°C, 24h.

Superbase-Mediated Cyclization

LiDA-KOR superbase induces regioselective ring formation :

| Entry | Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | 3a | 7a | 66 |

| 2 | 3b | 7b | 71 |

| 3 | 3c | 7c | 56 |

Salt Formation and Stability

The hydrochloride salt is formed via protonation of the free base with HCl gas in Et₂O or aqueous HCl :

-

Stability : Stable under inert atmospheres at room temperature .

-

Solubility : Highly soluble in polar solvents (e.g., H₂O, MeOH) .

Yields in Superbase-Mediated Reactions

| Reactant | R₃ | R₄ | Product | Yield (%) |

|---|---|---|---|---|

| 3a | H | H | 7a | 66 |

| 3b | 6-OMe | 7-OMe | 7b | 71 |

| 3c | 6-OMe | H | 7c | 56 |

Stereoselective ATH Results

| Substrate | Catalyst | ee (%) |

|---|---|---|

| 68 | (R,R)-RuTsDPEN | >95 |

Scientific Research Applications

Neuropharmacological Studies

Research has indicated that tetrahydroisoquinoline derivatives exhibit potential neuroprotective properties. For instance, studies have shown that compounds similar to 8-methoxy-1,2,3,4-tetrahydroisoquinoline can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

- Mechanism of Action : These compounds often act as antagonists or modulators of various neurotransmitter receptors including dopamine and serotonin receptors, which are crucial in the regulation of mood and cognition.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various pathogens. In vitro studies demonstrated that derivatives of tetrahydroisoquinoline possess activity against Gram-positive and Gram-negative bacteria.

- Case Study : A study published in PubMed evaluated the antibacterial effects of related compounds on Escherichia coli, suggesting a pro-drug mechanism where the compound exhibits activity only after metabolic conversion .

Chemical Synthesis

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

- Reactions : The compound can participate in cross-dehydrogenative coupling reactions and can be utilized in the formation of iminium ions for further nucleophilic additions .

Drug Development

The structural features of this compound have made it a target for drug development efforts aimed at synthesizing new therapeutic agents. Its derivatives are being explored for their potential as small molecule inhibitors in cancer therapy.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Research and Application Insights

- Drug Synthesis : The target compound’s carboxylic acid group enables conjugation with amines or alcohols, as seen in , where similar structures are used in peptidomimetic synthesis .

- Structure-Activity Relationships (SAR) : Fluorine substitution () at position 5 reduces metabolic degradation compared to methoxy, while chloro groups () enhance halogen bonding in target engagement .

Biological Activity

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its structural similarity to various biologically active isoquinoline derivatives. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride

- Molecular Formula : CHNO·HCl

- Molecular Weight : 221.25 g/mol

- CAS Number : 152722-51-5

Research indicates that tetrahydroisoquinoline derivatives exhibit various biological activities, including:

- Anticancer Activity : Compounds similar to 8-methoxy-1,2,3,4-tetrahydroisoquinoline have shown efficacy in inhibiting cancer cell proliferation by targeting Bcl-2 family proteins. For instance, a study demonstrated that related compounds could bind to Bcl-2 and Mcl-1 proteins with high affinity (Ki = 5.2 µM), inducing apoptosis in cancer cells through caspase activation .

- Neuroprotective Effects : Some tetrahydroisoquinolines have been studied for their neuroprotective properties against oxidative stress and neurodegeneration. The presence of methoxy groups in the structure may enhance these effects by modulating neurotransmitter systems.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline derivatives:

Case Study 1: Cancer Cell Apoptosis

In a recent study involving the synthesis of various tetrahydroisoquinoline derivatives, compound 11t was identified as having potent anti-proliferative effects against human leukemia cells. The mechanism involved the activation of caspase pathways leading to apoptosis. This highlights the potential therapeutic applications of 8-methoxy derivatives in oncology .

Case Study 2: Antibiotic Resistance

Another investigation focused on the ability of related compounds to inhibit NDM-1 enzyme activity. This enzyme is responsible for antibiotic resistance in many bacterial strains. The study found that certain derivatives effectively reduced bacterial growth by inhibiting this enzyme, suggesting a promising avenue for developing new antibiotics .

Q & A

Basic: What are the key synthetic routes for preparing 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride?

Answer:

The synthesis typically involves multi-step organic reactions:

- Ring formation : Start with a Pictet-Spengler reaction to construct the tetrahydroisoquinoline core, using a β-arylethylamine precursor and a carbonyl compound under acidic conditions .

- Methoxy introduction : Electrophilic aromatic substitution (EAS) or nucleophilic substitution can introduce the methoxy group at the 8-position. For example, use methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .

- Carboxylic acid functionalization : Oxidize a methyl ester intermediate (e.g., using KMnO₄ or CrO₃) to the carboxylic acid, followed by HCl treatment to form the hydrochloride salt .

Key reagents : Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and trifluoroacetic acid (acidic cyclization) are commonly employed .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- Structural confirmation :

- Purity assessment :

Basic: How can initial biological activity screening be designed for this compound?

Answer:

- In vitro assays :

- Neuroprotection : Test against glutamate-induced cytotoxicity in SH-SY5Y cells, measuring viability via MTT assay .

- Enzyme inhibition : Screen for monoamine oxidase (MAO) or acetylcholinesterase (AChE) inhibition using fluorometric or colorimetric kits .

- Dosage : Start with 1–100 µM concentrations, ensuring solubility in DMSO/PBS mixtures (<0.1% DMSO final) .

Advanced: How does the 8-methoxy substituent influence structure-activity relationships (SAR) compared to other analogs?

Answer:

- Electronic effects : The 8-methoxy group’s electron-donating nature enhances resonance stabilization of the tetrahydroisoquinoline ring, potentially increasing binding affinity to serotonin or dopamine receptors .

- Steric considerations : Compared to 5-methoxy or 7-fluoro analogs ( ), the 8-position may reduce steric hindrance in planar targets (e.g., enzyme active sites) .

- Comparative data : Replace the methoxy group with halogens (e.g., Cl, F) or methyl to evaluate changes in IC₅₀ values for target enzymes .

Advanced: What mechanistic studies can elucidate unexpected byproducts during oxidation steps?

Answer:

- Reaction monitoring : Use in situ IR spectroscopy to track carbonyl formation (C=O stretch at ~1700 cm⁻¹) during ester oxidation .

- Byproduct identification : Employ LC-MS/MS to detect intermediates (e.g., over-oxidation to quinoline derivatives) .

- Computational modeling : DFT calculations (e.g., Gaussian) can predict transition states and explain regioselectivity issues .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Purity verification : Re-analyze disputed batches via HPLC-ELSD to rule out impurities .

- Assay standardization : Compare protocols for cell lines (e.g., SH-SY5Y vs. PC12), serum concentrations, and incubation times .

- Meta-analysis : Use tools like ROS/MAP kinase pathway inhibitors to isolate confounding variables in neuroprotection studies .

Advanced: What strategies optimize yield in the final hydrochloride salt formation?

Answer:

- Counterion selection : Test HCl vs. HBr gas in anhydrous ether to precipitate the salt, monitoring pH (target pH ~2–3) .

- Crystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C for slow crystallization, improving crystal purity .

- Yield analysis : Compare gravimetric yields (>80% achievable) with elemental analysis (Cl⁻ content via ion chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.